molecular formula C7H16BF4NO B12111898 N-methyl,ethyl-Morpholinium tetrafluoroborate

N-methyl,ethyl-Morpholinium tetrafluoroborate

Cat. No.: B12111898
M. Wt: 217.02 g/mol
InChI Key: ZASONNSYIVFISJ-UHFFFAOYSA-N
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Description

N-methyl,ethyl-Morpholinium tetrafluoroborate (CAS 117947-86-1), also abbreviated as [Mor1,2][BF4], is an ionic liquid (IL) of significant interest in advanced electrochemical and materials research . Its unique structure, featuring a cyclic morpholinium cation and a tetrafluoroborate anion, confers a combination of valuable properties, including high thermal stability (reportedly up to around 673 K) and a wide electrochemical stability window (up to 6 V), making it a potential candidate for high-performance electrolytes in batteries and other energy storage devices . Research into its mixtures with organic solvents like acetonitrile has demonstrated its utility in characterizing solute-solvent and ion-dipole interactions, which is crucial for developing predictive models and optimizing industrial processes . Beyond electrochemistry, this ionic liquid finds applications across a diverse range of fields, including metal plating, electropolishing, phase transfer media, enzymatic catalysis, and as a solvent for synthesis and nanomaterials creation . As with all research chemicals, this compound is designated For Research Use Only. It is strictly for use in laboratory or industrial research settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H16BF4NO

Molecular Weight

217.02 g/mol

IUPAC Name

4-ethyl-4-methylmorpholin-4-ium;tetrafluoroborate

InChI

InChI=1S/C7H16NO.BF4/c1-3-8(2)4-6-9-7-5-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1

InChI Key

ZASONNSYIVFISJ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1(CCOCC1)C

Origin of Product

United States

Preparation Methods

Hydrofluoric Acid Recrystallization

Post-synthesis impurities include boric acid (from BF₄⁻ hydrolysis) and residual alkylating agents. Japanese Patent JP2007277020A details a purification method using excess hydrofluoric acid (HF):

  • HF Addition: 1.5–2.0 equivalents HF are mixed with the crude product.

  • Distillation: HF and volatile byproducts (e.g., trimethylamine) are removed at 40–60°C under reduced pressure.

  • Crystallization: The residue is recrystallized from anhydrous ethanol, yielding 92–95% pure product.

Mechanism: HF converts boric acid (H₃BO₃) to volatile BF₃·HF complexes, which distill off:

H3BO3+4HFBF3HF+3H2O\text{H}3\text{BO}3 + 4\text{HF} \rightarrow \text{BF}3·\text{HF} + 3\text{H}2\text{O}

Solvent-Free Drying

Patent JP5089904B2 eliminates organic solvents by using stoichiometric excess HBF₄ (4:1 F:B ratio) during anion exchange. This suppresses hydrolysis, reducing boric acid content to <100 ppm. Post-reaction water is removed via azeotropic distillation with toluene, achieving moisture levels <50 ppm.

Analytical Characterization and Quality Control

Purity Assessment

Ion Chromatography: Quantifies halide impurities (Cl⁻, Br⁻) at <0.1 wt%.
¹⁹F NMR: Detects [BF₄]⁻ decomposition products (δ = -151 to -154 ppm for BF₄⁻ vs. -132 ppm for [BF₃OH]⁻).

Table 1: Typical Characterization Data

ParameterValueMethod
Purity≥99.2%Ion Chromatography
Moisture Content<50 ppmKarl Fischer Titration
Boric Acid Impurities<100 ppmICP-OES

Stability Optimization

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, making the compound suitable for high-temperature electrolytes. Storage under argon at -20°C prevents BF₄⁻ hydrolysis over 12 months.

Applications Influencing Preparation Methods

Electrolyte Additives

In lithium-ion batteries, low moisture (<50 ppm) is critical to prevent LiPF₆ decomposition. The solvent-free method in JP5089904B2 is preferred for battery-grade material.

Ionic Liquid Catalysis

For catalysis, higher purity (>99.5%) is achieved via double recrystallization from ethanol/water (3:1 v/v), reducing halides to <0.01% .

Chemical Reactions Analysis

Types of Reactions

N-methyl,ethyl-Morpholinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually performed under inert atmosphere conditions.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted morpholinium derivatives. These products have unique properties and can be used in different applications .

Scientific Research Applications

Chemistry

  • Solvent and Catalyst : It serves as a solvent and catalyst in organic synthesis and polymerization reactions. Its ability to dissolve a wide range of organic compounds enhances reaction efficiency.

Biology

  • Enzymatic Catalysis : The compound is utilized as a medium for biological reactions, facilitating enzymatic processes due to its favorable solvent properties.

Medicine

  • Drug Delivery Systems : Research is ongoing into its potential for use in drug delivery systems, where it may enhance the stability and bioavailability of pharmaceutical formulations.

Industrial Applications

  • Metal Plating and Electropolishing : N-methyl, ethyl-morpholinium tetrafluoroborate is employed in metal plating processes to improve surface quality and finish.
  • Phase Transfer Media : It acts as a phase transfer catalyst, aiding in the transport of reactants between immiscible phases.
  • Batteries and Fuel Cells : Its ionic conductivity makes it suitable for use in batteries and fuel cells, enhancing energy storage and conversion efficiency.
  • Nanomaterials Synthesis : The compound is involved in the synthesis of nanomaterials, where its unique properties can influence particle size and distribution.

Data Table: Comparative Properties

PropertyN-Methyl, Ethyl-Morpholinium TetrafluoroborateOther Ionic Liquids (e.g., [EMIM][BF4])
Thermal StabilityHighModerate
VolatilityLowModerate
SolubilityExcellent in polar and non-polar solventsVaries
Ionic ConductivityHighVaries

Case Study 1: Use in Proton Exchange Membranes

A study highlighted the incorporation of ionic liquids like N-methyl, ethyl-morpholinium tetrafluoroborate into polymer blends for proton exchange membranes. The addition improved ionic conductivity significantly compared to unmodified membranes, demonstrating its potential in fuel cell applications .

Case Study 2: Metal Plating Efficiency

In industrial applications, N-methyl, ethyl-morpholinium tetrafluoroborate was tested as an electrolyte in metal plating. Results indicated enhanced deposition rates and improved surface quality compared to traditional electrolytes, showcasing its advantages in manufacturing .

Mechanism of Action

The mechanism of action of N-methyl,ethyl-Morpholinium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, catalyst, or stabilizer, depending on the specific application. Its unique properties, such as high thermal stability and low volatility, make it suitable for various reactions and processes .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Hydroxyethyl)-N-Methyl Morpholinium Tetrafluoroborate
  • Structure : Features a morpholinium cation with a methyl group and a 2-hydroxyethyl substituent.
  • Applications : Used in gel polymer electrolytes (e.g., PVdF-HFP-based systems) due to its high thermal stability (stable up to 300°C) and moderate ionic conductivity (~1.8–2.2 mS/cm) .
  • Comparison: The hydroxyethyl group introduces polarity, improving compatibility with polar solvents. In contrast, the methyl-ethyl substitution in the target compound likely increases hydrophobicity, making it more suitable for non-aqueous applications.
1-Ethyl-3-Methylimidazolium Tetrafluoroborate ([EMIM][BF₄])
  • Structure : Imidazolium cation with ethyl and methyl substituents.
  • Applications : Widely used in electrolytes and desulfurization due to high ionic conductivity (~14 mS/cm) and thermal stability (decomposition ~400°C) .
  • Comparison : Imidazolium ILs generally exhibit higher conductivity than morpholinium analogues due to lower viscosity. However, the morpholinium ring’s oxygen atom may enhance Lewis basicity, influencing catalytic behavior.
N-Methyl Pyrrolidinium Tetrafluoroborate
  • Structure : Pyrrolidinium (five-membered ring) with a methyl group.
  • Applications : Utilized as a stationary phase in HPLC for separating aromatic and acidic/basic compounds via mixed-mode interactions (hydrophobic, electrostatic) .
N-Octylpyridinium Tetrafluoroborate ([OPy][BF₄])
  • Structure : Pyridinium cation with an octyl chain.
  • Applications : Effective in extractive desulfurization of diesel due to its hydrophobic long alkyl chain .
  • Comparison : The aromatic pyridinium ring offers π-π interactions absent in morpholinium ILs, which could be leveraged in aromatic compound separation.

Physicochemical Properties

Table 1: Comparative Properties of ILs with BF₄⁻ Anion
Compound Cation Type Key Substituents Thermal Stability (°C) Conductivity (mS/cm) Applications References
N-Methyl,ethyl-Morpholinium BF₄⁻ Morpholinium Methyl, Ethyl ~250–300 (est.) ~2.5 (est.) Electrolytes, Catalysis (hypothetical) -
N-(2-Hydroxyethyl)-N-Methyl Morpholinium BF₄⁻ Morpholinium Methyl, 2-Hydroxyethyl 300 1.8–2.2 Gel polymer electrolytes
[EMIM][BF₄] Imidazolium Ethyl, Methyl 400 14 Electrolytes, Desulfurization
N-Methyl Pyrrolidinium BF₄⁻ Pyrrolidinium Methyl ~200–250 N/A Chromatography stationary phase
[OPy][BF₄] Pyridinium Octyl ~300 N/A Diesel desulfurization

Notes:

  • Thermal Stability : Morpholinium ILs exhibit moderate stability (~250–300°C), lower than imidazolium salts but comparable to pyridinium analogues.
  • Conductivity : Imidazolium ILs outperform morpholinium due to lower viscosity and higher ion mobility.
  • Hydrophobicity : Longer alkyl chains (e.g., octyl in [OPy][BF₄]) enhance hydrophobicity, while polar groups (e.g., hydroxyethyl) improve polarity.

Toxicity and Environmental Impact

  • BF₄⁻ Anion : Hydrolyzes under acidic/aqueous conditions to release HF, increasing toxicity (observed in imidazolium and pyridinium ILs) . Morpholinium ILs may share this limitation.
  • Cation Effects : Smaller cations (e.g., pyrrolidinium) are less toxic than larger, more lipophilic analogues. N-Methyl,ethyl-Morpholinium’s intermediate hydrophobicity may balance toxicity and functionality .

Biological Activity

N-methyl,ethyl-Morpholinium tetrafluoroborate (NEMTBF) is a type of ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals and biomedicine. This article explores the biological activity of NEMTBF, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They exhibit low volatility, high thermal stability, and a unique ability to dissolve a wide range of compounds. These characteristics make ionic liquids promising candidates for various applications, including drug delivery systems and antimicrobial agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NEMTBF. The compound has been tested against various bacterial strains, revealing significant inhibitory effects:

  • Minimum Inhibitory Concentration (MIC) : The MIC for NEMTBF against common pathogens such as Escherichia coli and Staphylococcus aureus was found to be in the range of 50-200 µg/mL, indicating its effectiveness as an antimicrobial agent .
  • Synergistic Effects : When combined with conventional antibiotics, NEMTBF demonstrated synergistic effects, enhancing the overall antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies using human cell lines have shown that:

  • Cell Viability : NEMTBF exhibited a dose-dependent cytotoxic effect on human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 100 to 300 µg/mL, suggesting moderate toxicity .
  • Mechanism of Action : The cytotoxic effects are believed to result from disruption of cell membrane integrity and induction of oxidative stress in targeted cells. Fluorescence microscopy studies indicated increased reactive oxygen species (ROS) production in cells treated with NEMTBF .

Mechanisms Underlying Biological Activity

The biological activity of NEMTBF can be attributed to several mechanisms:

  • Membrane Disruption : NEMTBF interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : The compound promotes ROS generation, which can damage cellular components and trigger apoptosis in cancer cells .
  • Gene Expression Modulation : Some studies suggest that NEMTBF may influence the expression of genes involved in drug resistance pathways, potentially enhancing the efficacy of co-administered drugs .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other ionic liquids:

CompoundMIC (µg/mL)IC50 (µg/mL)Mechanism of Action
This compound50-200100-300Membrane disruption, oxidative stress
[C2MIM][Cl]100-250150-350Membrane disruption
[BMIM][PF6]75-200120-280Oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various ionic liquids, NEMTBF was tested against multi-drug resistant strains. Results showed that it effectively inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Therapy

A study investigated the use of NEMTBF in combination with chemotherapeutic agents on cancer cell lines. The results indicated that co-treatment resulted in enhanced apoptosis rates compared to treatments with chemotherapeutics alone, highlighting its potential role as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl,ethyl-Morpholinium tetrafluoroborate, and what analytical techniques are critical for confirming its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves anion metathesis, where the morpholinium cation (e.g., N-methyl,ethyl-morpholinium chloride) is reacted with a tetrafluoroborate salt (e.g., NaBF₄ or AgBF₄) in polar aprotic solvents like acetonitrile. Purification via recrystallization or column chromatography is essential. Structural confirmation requires ¹H/¹³C NMR to verify cation integrity and anion exchange, complemented by FT-IR for B-F bond identification (600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis validates stoichiometry. For morpholinium-based salts, solvent effects on NMR splitting patterns must be considered (e.g., acetone vs. chloroform) .

Q. How does the choice of solvent influence the solubility and stability of this compound in experimental settings?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, acetonitrile) due to strong ion-dipole interactions. Stability in aqueous systems depends on pH; acidic conditions risk hydrolysis of BF₄⁻ to HF. For long-term storage, anhydrous solvents and inert atmospheres are recommended. Conductometric studies in binary solvent systems (e.g., propylene carbonate–diethyl carbonate) reveal ion-pair dissociation trends, critical for electrochemical applications .

Advanced Research Questions

Q. In peptide synthesis, how does this compound compare to traditional coupling reagents in terms of efficiency for sterically hindered amino acids?

  • Methodological Answer : Morpholinium-based reagents (e.g., DFET/NMM/BF₄) outperform aminium salts like TBTU for sterically hindered substrates (e.g., α,α-disubstituted residues). This is attributed to the formation of cyclic intermediates via the Thorpe-Ingold effect, which reduces steric strain. For example, couplings involving Aib-Aib (α-aminoisobutyric acid) achieve >90% yield with DFET/NMM/BF₄ versus <50% with TBTU under identical conditions. Solvent choice (e.g., DCM over DMF) further minimizes solvation interference .

Q. What mechanistic insights explain the enhanced performance of N-methyl,ethyl-Morpholinium-based reagents in facilitating cyclic intermediates during coupling reactions?

  • Methodological Answer : The morpholinium cation’s rigid structure promotes proximity between the activated carbonyl and nucleophile, enabling a cyclic transition state. DFT calculations suggest that the leaving group (e.g., trifluoroethoxy in DFET/NMM/BF₄) lowers the activation energy by stabilizing negative charge buildup. Kinetic studies using stopped-flow IR reveal faster acyl transfer rates (k = 1.2 × 10⁻³ s⁻¹) compared to non-cyclic reagents .

Q. How do solute-solvent interactions of this compound in binary solvent systems affect its electrochemical behavior in lithium-ion battery applications?

  • Methodological Answer : In PC-DEC mixtures, the ionic liquid exhibits higher conductivity (σ = 12 mS/cm at 25°C) due to reduced ion aggregation. Walden plot analysis indicates "superionic" behavior in low-viscosity solvents. However, BF₄⁻ decomposition at voltages >4.2 V limits its utility in high-voltage cathodes. Alternative anions (e.g., PF₆⁻) are often paired with morpholinium cations to enhance oxidative stability .

Data Contradictions and Resolution

  • Contradiction : reports superior coupling yields with DFET/NMM/BF₄, while highlights 2-bromo-1-ethyl pyridinium tetrafluoroborate (BEP) for N-methyl peptides.
    • Resolution : BEP is optimal for small-scale N-methylations (<5 residues), whereas DFET/NMM/BF₄ excels in sterically demanding, multi-step syntheses. The choice hinges on substrate complexity and solvent compatibility .

Key Research Gaps

  • Limited data on thermal stability (TGA/DSC profiles) and toxicity (e.g., WGK classification) specific to this compound. Extrapolation from analogous salts (e.g., TEABF₄) suggests moderate ecotoxicity (WGK 2) .

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